Sulfanylium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is represented by the chemical formula HS• and has a molar mass of 33.073 g/mol . It appears as a yellow gas and is known for its high reactivity due to the presence of an unpaired electron.
Preparation Methods
Sulfanylium can be synthesized through several methods:
Radio Frequency Discharge: One of the earliest methods involves generating the radical by means of a radio frequency discharge in hydrogen sulfide.
Photodissociation: The radical can also be produced by the photodissociation of hydrogen sulfide under ultraviolet light.
Thermal Decomposition: The thermal decomposition of thiols, such as ethanethiol, can yield hydridosulfur(1+).
Oxidation of Sulfide Ions: Oxidation of sulfide ions (HS⁻) using cerium(IV) sulfate can also produce the radical.
Chemical Reactions Analysis
Sulfanylium undergoes various types of chemical reactions:
Oxidation: It reacts with oxygen (O₂) to form sulfur monoxide (HSO•) and subsequently sulfur dioxide (SO₂).
Reduction: It can be reduced to hydrogen sulfide (H₂S) in the presence of reducing agents.
Substitution: The radical can react with chlorine (Cl₂) to form hydrogen chloride (HCl) and sulfur monochloride (HSCl).
Addition: In organosulfur chemistry, hydridosulfur(1+) can add to alkenes to form disulfides and thiols.
Scientific Research Applications
Sulfanylium has several applications in scientific research:
Atmospheric Chemistry: It plays a role in the degradation of hydrogen sulfide in the Earth’s atmosphere, contributing to the formation of sulfur-containing compounds.
Astrochemistry: The radical has been detected in interstellar gas and is believed to be present in gas giants, brown dwarfs, and cool stars.
Biological Systems: In biological systems, hydridosulfur(1+) is involved in the metabolism and detoxification of hydrogen sulfide.
Industrial Applications: It is used in the synthesis of various sulfur-containing compounds and in processes such as bioremediation and metal extraction.
Mechanism of Action
The mechanism by which hydridosulfur(1+) exerts its effects involves its high reactivity due to the unpaired electron. This reactivity allows it to participate in various redox reactions, forming different sulfur-containing products. In biological systems, it reacts with nitric oxide (NO) to form nitrosothiols, which play a role in cellular signaling pathways .
Comparison with Similar Compounds
Sulfanylium can be compared with other similar compounds such as:
Hydrogen Sulfide (H₂S): Unlike hydridosulfur(1+), hydrogen sulfide is a stable molecule and acts as a reducing agent.
Hydrogen Disulfide (H₂S₂): This compound is more acidic than hydrogen sulfide and decomposes readily to form hydrogen sulfide and sulfur.
Thiyl Radicals (RS•): These are organic analogues of hydridosulfur(1+) where R represents an organic group such as alkyl or aryl.
This compound is unique due to its simple structure and high reactivity, making it a valuable compound in various chemical and biological processes.
Properties
Molecular Formula |
HS+ |
---|---|
Molecular Weight |
33.08 g/mol |
IUPAC Name |
sulfanylium |
InChI |
InChI=1S/HS/h1H/q+1 |
InChI Key |
GSVBMMRCPHEJKN-UHFFFAOYSA-N |
Canonical SMILES |
[SH+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.